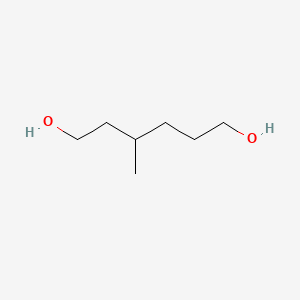
2-Amino-2-methyloctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methyloctan-1-ol is an organic compound with the molecular formula C9H21NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an aliphatic carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-octene with ammonia in the presence of a catalyst. The reaction proceeds through the following steps:
Hydroamination: The addition of ammonia to the double bond of 2-methyl-1-octene.
Hydrogenation: The reduction of the resulting imine to form the desired amino alcohol.
The reaction conditions typically involve elevated temperatures and pressures, as well as the use of a suitable catalyst such as palladium or platinum.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Amino-2-methyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methyl-1-octanone or 2-methyl-1-octanal.
Reduction: Formation of 2-aminooctane.
Substitution: Formation of 2-chloro-2-methyloctane or 2-bromo-2-methyloctane.
科学的研究の応用
2-Amino-2-methyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
作用機序
The mechanism of action of 2-Amino-2-methyloctan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and glycosylation, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: A smaller analog with similar functional groups but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Another analog with a slightly longer carbon chain.
2-Amino-2-methyl-1-pentanol: An analog with an even longer carbon chain.
Uniqueness
2-Amino-2-methyloctan-1-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
2-amino-2-methyloctan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,10)8-11/h11H,3-8,10H2,1-2H3 |
InChIキー |
WYHLKHURMRDRTG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



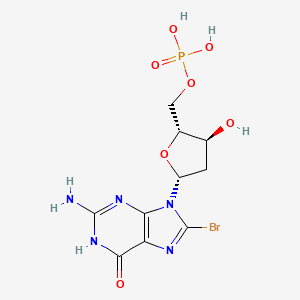
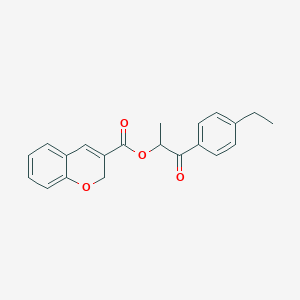
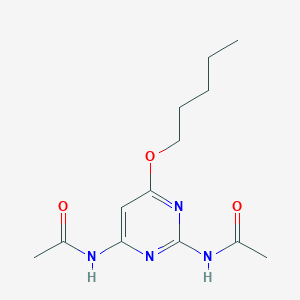


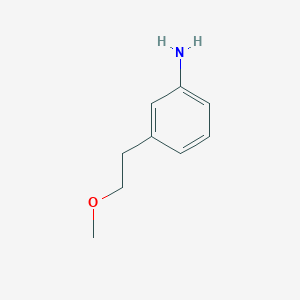
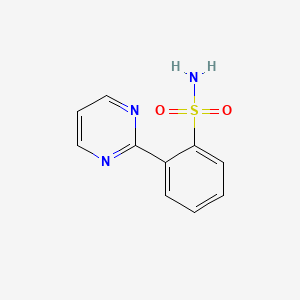
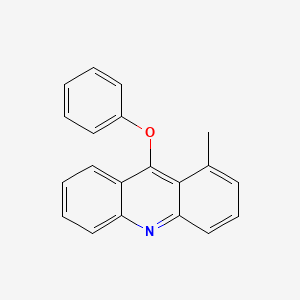

![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
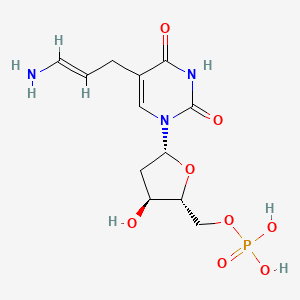
![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
